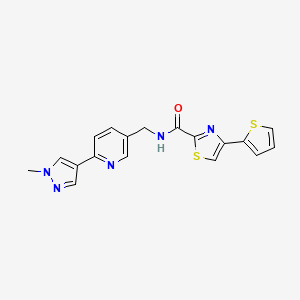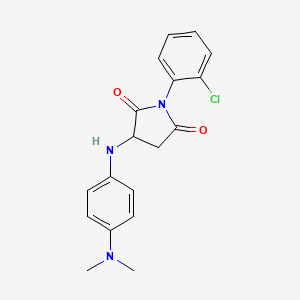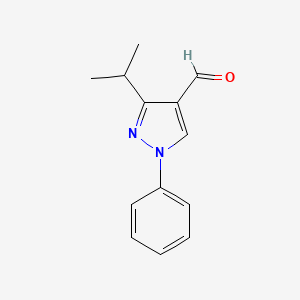
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N6OS2 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Tuberculostatic Activity
Structural analogs of promising antituberculous agents, including derivatives similar to the mentioned compound, have been synthesized for their potential tuberculostatic activity. These analogs were created through three-component condensations involving aromatic or hetaromatic aldehydes, β-dicarbonyl compounds, and amines like 1H-1,2,4-triazol-5-amine or 1H-pyrazol-5-amine. The structure-activity relationships of these compounds were analyzed to evaluate their potential as antituberculous agents, highlighting the importance of heterocyclic compounds in the development of new therapeutic agents against tuberculosis (Titova et al., 2019).
Synthesis and Biological Evaluation as Anticancer Agents
Novel pyrazolopyrimidines derivatives, structurally related to the mentioned compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies aimed to develop new therapeutic agents with potential anticancer properties by exploring the biological activities of synthesized pyrazolopyrimidines derivatives, which are of significant interest in the field of medicinal chemistry for their potential therapeutic applications (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Properties
Celecoxib derivatives, including compounds with structural similarities to the mentioned compound, have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the diverse therapeutic applications of such compounds, emphasizing their potential in treating inflammation, pain, oxidative stress, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Antimicrobial Activity
The synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole, related to the mentioned compound, has demonstrated potent antimicrobial agents. These compounds were synthesized and tested for their in vitro activities against various strains of bacteria and fungi, showcasing the potential of heterocyclic compounds as effective antimicrobial agents (Reddy et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS2/c1-19-8-15-18-13(19)22-6-4-14-12(20)10-7-9(16-17-10)11-3-2-5-21-11/h2-3,5,7-8H,4,6H2,1H3,(H,14,20)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGDRMQXQKUUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2774121.png)


![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)



![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2774138.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2774139.png)

![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2774142.png)
